(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1217501-45-5
VCID: VC0170563
InChI: InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H
SMILES: B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O
Molecular Formula: C9H7BCl2N2O2
Molecular Weight: 256.877

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

CAS No.: 1217501-45-5

Cat. No.: VC0170563

Molecular Formula: C9H7BCl2N2O2

Molecular Weight: 256.877

* For research use only. Not for human or veterinary use.

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid - 1217501-45-5

Specification

CAS No. 1217501-45-5
Molecular Formula C9H7BCl2N2O2
Molecular Weight 256.877
IUPAC Name [1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid
Standard InChI InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H
Standard InChI Key AINBYBFLMMGXBO-UHFFFAOYSA-N
SMILES B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O

Introduction

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of both the pyrazole ring and the boronic acid group.

Synthesis and Preparation Methods

The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves a multi-step process:

  • Formation of the Pyrazole Ring: The reaction begins with 2,6-dichlorophenylhydrazine reacting with ethyl acetoacetate to form the pyrazole ring.

  • Borylation: The pyrazole intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.

Industrial production may employ similar synthetic routes but with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Major Products Formed

Reaction TypeMajor Products Formed
OxidationPyrazole oxides
ReductionReduced pyrazole derivatives
SubstitutionSubstituted pyrazole derivatives

Applications

  • Organic Synthesis: Used as a building block in the synthesis of complex organic molecules and employed in cross-coupling reactions to form carbon-carbon bonds.

  • Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, and applied in the synthesis of agrochemicals and pharmaceuticals.

Biological Activity

The biological activity of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is attributed to its components:

  • Pyrazole Ring: Known for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

  • Boronic Acid Group: Recognized for forming reversible covalent bonds with diols and amino acids, useful in drug delivery and targeting mechanisms.

Antimicrobial Activity

Pyrazole derivatives, including compounds similar to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, exhibit significant antimicrobial properties. For example, they can inhibit the growth of bacterial strains such as E. coli and Bacillus subtilis at specific concentrations.

CompoundTarget BacteriaInhibition Concentration
Compound AE. coli40 µg/mL
Compound BBacillus subtilis40 µg/mL

Comparison with Similar Compounds

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is distinct from other compounds due to the presence of the boronic acid group, which imparts unique reactivity and binding properties. For instance:

  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.

  • (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.

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